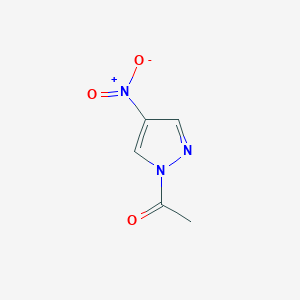
1-(4-Nitro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms This compound is characterized by the presence of a nitro group (-NO2) at the 4-position of the pyrazole ring and an ethanone group (-COCH3) attached to the nitrogen atom
準備方法
The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acylation. One common method includes the following steps:
Nitration: Pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acylation: The nitrated pyrazole is then reacted with acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(4-Nitro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Nitro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
1-(4-Nitro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Nitro-1H-pyrazol-5-yl)ethanone: Similar structure but with the nitro group at the 5-position.
1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.
特性
分子式 |
C5H5N3O3 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC名 |
1-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3 |
InChIキー |
WGUYPNFLQGNKIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=C(C=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


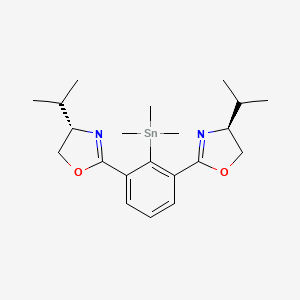
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
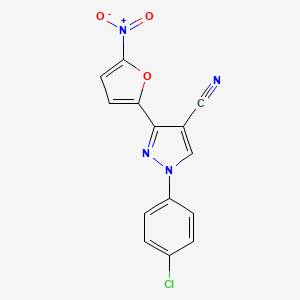
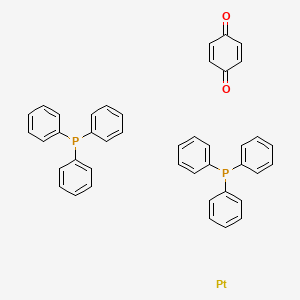


![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
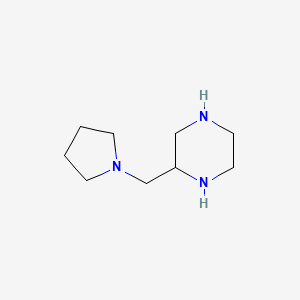
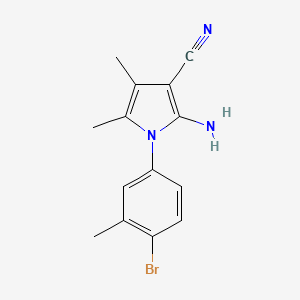
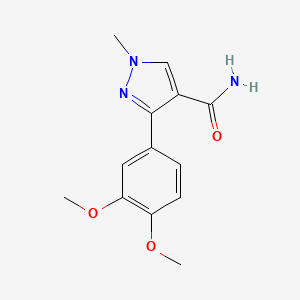

![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
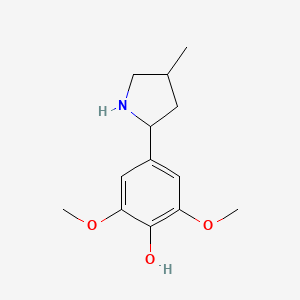
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
